Product packaging for 1-Bromo-4-isopentylthiobenzene(Cat. No.:CAS No. 76542-20-6)

1-Bromo-4-isopentylthiobenzene

Cat. No.: B1338563
CAS No.: 76542-20-6
M. Wt: 259.21 g/mol
InChI Key: XVMXDMPDHXQXJB-UHFFFAOYSA-N
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Description

1-Bromo-4-isopentylthiobenzene is an organosulfur compound featuring a bromobenzene core substituted with an isopentylthio group. This structure combines a reactive carbon-bromine bond, which is highly useful in metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi reactions, with a thioether linkage. The isopentyl (branched-chain) moiety can influence the compound's lipophilicity and steric properties, which may be advantageous in the development of organic electronic materials, ligands for catalysis, or as a synthetic intermediate in the preparation of more complex molecules. Researchers may find value in this chemical for constructing organic semiconductors, given that sulfur-containing aromatic systems like Tetrathiafulvalene (TTF) derivatives are known for their electron-donating properties and ability to form conductive charge-transfer complexes . As a building block, it can be utilized to introduce a thioether-functionalized phenyl group into molecular architectures. The compound must be handled with appropriate safety precautions. This compound is intended for Research Use Only and is not classified as a drug, cosmetic, or for household use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15BrS B1338563 1-Bromo-4-isopentylthiobenzene CAS No. 76542-20-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(3-methylbutylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrS/c1-9(2)7-8-13-11-5-3-10(12)4-6-11/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMXDMPDHXQXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00501204
Record name 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76542-20-6
Record name 1-Bromo-4-[(3-methylbutyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00501204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 4 Isopentylthiobenzene and Analogous Structures

Strategies for Carbon-Sulfur Bond Formation in Aryl Thioethers

The formation of the carbon-sulfur (C-S) bond is a cornerstone in the synthesis of aryl thioethers like 1-bromo-4-isopentylthiobenzene. Two primary retrosynthetic disconnections guide the synthetic strategies: one involving the reaction of an aryl halide with a thiol (thiolation of bromoarenes) and the other involving the reaction of a thiophenol with an alkyl halide (alkylation of thiophenols).

Thiolation of Bromoarenes and Related Halogenated Aromatics

A prevalent method for synthesizing aryl thioethers is the coupling of an aryl halide with a thiol. In the context of this compound, this would involve the reaction of 1,4-dibromobenzene (B42075) with isopentyl thiol. This transformation is typically facilitated by a base and often requires a transition metal catalyst to proceed efficiently.

Commonly used bases include potassium tert-butoxide (t-BuOK) and cesium carbonate (Cs2CO3), which serve to deprotonate the thiol and form the more nucleophilic thiolate anion. The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) often providing good results. jst.go.jp For instance, the synthesis of an aryl thioether was achieved in 91% yield using t-BuOK as the base in DMF at room temperature. jst.go.jp

The use of odorless and more stable disulfide reagents in place of volatile thiols has also been explored as a more practical alternative. jst.go.jp

Alkylation of Thiophenols or Aryl Thiols

An alternative and equally viable strategy is the alkylation of a thiophenol derivative. For the synthesis of this compound, this would entail the reaction of 4-bromothiophenol (B107966) with an isopentyl halide (e.g., isopentyl bromide). This reaction proceeds via a nucleophilic substitution mechanism, where the thiophenolate anion, generated by treating the thiophenol with a base, attacks the electrophilic carbon of the alkyl halide.

This method is widely applicable for the preparation of a variety of aryl alkyl thioethers.

Regioselective Bromination of Substituted Benzene (B151609) Precursors

The introduction of a bromine atom at a specific position on the benzene ring is crucial for the synthesis of this compound. When starting with a substituted benzene, the directing effects of the existing substituent govern the position of bromination. For instance, if the precursor is isopentylthiobenzene, the thioether group, being an ortho-, para-director, will direct the incoming bromine atom to the positions ortho and para to it.

Electrophilic aromatic bromination is the standard method for this transformation. Reagents such as bromine (Br2) in the presence of a Lewis acid catalyst (e.g., FeBr3) or N-bromosuccinimide (NBS) are commonly employed. mdpi.compbworks.com The choice of brominating agent and reaction conditions can be tuned to achieve the desired regioselectivity and minimize the formation of unwanted isomers. mdpi.comrsc.orgresearchgate.net For example, the use of zeolites as catalysts has been shown to induce high para-selectivity in the bromination of certain aromatic substrates. mdpi.com

Exploration of Catalytic Approaches in Synthesis (e.g., Palladium, Copper Catalysis)

Modern synthetic methods heavily rely on transition metal catalysis to facilitate the formation of C-S bonds with high efficiency and functional group tolerance. Palladium and copper catalysts are at the forefront of these developments.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its thioether counterpart, are powerful tools for forming C-S bonds. nih.govnih.gov These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. rsc.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov Palladium catalysis has also been employed for the direct arylation of thioethers at the α-C-H bond. nih.gov

Copper Catalysis: Copper-catalyzed cross-coupling reactions, often referred to as Ullmann condensations, provide a cost-effective alternative to palladium-based systems for C-S bond formation. nih.govnih.gov These reactions typically involve the coupling of an aryl halide with a thiol in the presence of a copper(I) salt, a ligand (such as phenanthroline), and a base. nih.govorganic-chemistry.org Copper catalysts have been shown to be effective in the synthesis of various aryl thioethers and can be advantageous in specific cases. nih.govresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is a primary goal in any synthetic endeavor. For the synthesis of this compound and its analogs, careful optimization of reaction conditions is essential.

Key parameters that are often screened include:

Catalyst and Ligand: The choice of metal catalyst and its corresponding ligand can significantly impact reaction rate and selectivity. nih.govrsc.org

Solvent: The polarity and boiling point of the solvent can affect the solubility of the reactants and the reaction temperature. mdpi.com

Temperature and Reaction Time: These parameters are adjusted to ensure complete conversion of the starting materials while minimizing the formation of byproducts. nih.govmdpi.com

The table below illustrates an example of reaction condition optimization for the synthesis of an aryl thioether. jst.go.jp

EntryBaseCrown EtherSolventYield (%)
1t-BuOK18-Crown-6DMF91
2t-BuOK18-Crown-6DMSO46
3t-BuOK18-Crown-6DMI53
4t-BuOK18-Crown-6DMAc88
5t-BuOK18-Crown-6THFDiminished
6t-BuOKNoneDMFCritical
7NaOt-Bu18-Crown-6DMFDecreased
8KOt-Bu18-Crown-6DMFDecreased

Development of Novel and Sustainable Synthetic Routes

The field of organic synthesis is continuously evolving, with a growing emphasis on the development of novel and sustainable methods. In the context of aryl thioether synthesis, this includes:

Thiol-Free Reagents: The use of odorless and more stable thiol surrogates, such as xanthates or sulfonyl chlorides, is being explored to avoid the handling of volatile and often toxic thiols. mdpi.comresearchgate.netacs.org

Catalyst-Free Reactions: The development of transition-metal-free methods for C-S bond formation is an active area of research, aiming to reduce cost and environmental impact. researchgate.net

One-Pot Procedures: Designing multi-step syntheses that can be carried out in a single reaction vessel without the isolation of intermediates can improve efficiency and reduce waste. acs.org

Use of Sustainable Reagents and Solvents: The exploration of greener reaction media and reagents derived from renewable resources is a key aspect of modern synthetic chemistry.

These innovative approaches hold the promise of making the synthesis of this compound and other valuable aryl thioethers more efficient, safer, and environmentally friendly.

Chemical Reactivity and Mechanistic Studies of 1 Bromo 4 Isopentylthiobenzene

Cross-Coupling Reactions at the Aryl Bromide Moiety

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The aryl bromide moiety of 1-bromo-4-isopentylthiobenzene serves as an excellent electrophilic partner in these transformations.

Palladium catalysts are widely employed for their efficiency and functional group tolerance in activating the C-Br bond of aryl halides.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. youtube.com For this compound, a Suzuki-Miyaura reaction with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biaryl product. youtube.comresearchgate.net The reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids. mdpi.com The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to afford the coupled product and regenerate the catalyst. youtube.com The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency. nih.gov

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. organic-chemistry.orgwikipedia.org this compound can react with various organostannanes (e.g., aryltributyltin) in the presence of a palladium catalyst to form a new C-C bond. nih.gov The reaction is valued for its tolerance of a wide array of functional groups. libretexts.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key consideration in Stille coupling is the toxicity of the organotin reagents. organic-chemistry.org

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govresearchgate.net Reacting this compound with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base would result in the formation of a stilbene (B7821643) derivative. researchgate.net The mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. libretexts.org

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, would yield an arylalkyne. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. libretexts.orgthieme-connect.de The reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes. libretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Organoboron compound Pd catalyst, Base Biaryl
Stille Organotin compound Pd catalyst Biaryl
Heck Alkene Pd catalyst, Base Substituted Alkene
Sonogashira Terminal Alkyne Pd catalyst, Cu(I) co-catalyst, Base Arylalkyne

Nickel catalysts have emerged as a powerful and more earth-abundant alternative to palladium for cross-coupling reactions. scholaris.ca They are particularly effective in cross-electrophile coupling reactions, where two different electrophiles are coupled in the presence of a reducing agent. rsc.orgrsc.org For instance, this compound could be coupled with another aryl bromide or an alkyl bromide using a nickel catalyst and a stoichiometric reductant like manganese or zinc. scholaris.carsc.org These reactions often proceed through a mechanism involving the formation of a low-valent nickel species that can activate the C-Br bonds. rsc.org Nickel catalysts have also been shown to be effective in the coupling of aryl halides with organozinc reagents and in reductive coupling reactions. amanote.com

Copper-mediated or -catalyzed reactions provide another avenue for the functionalization of this compound. While classic Ullmann-type couplings often require harsh conditions, modern copper-catalyzed systems operate under milder conditions. For example, copper can mediate the coupling of aryl halides with various nucleophiles, including fluoroalkyl sources. cas.cn Copper is also a key co-catalyst in the Sonogashira reaction, facilitating the formation of the copper acetylide intermediate. nih.gov Furthermore, copper-catalyzed cycloaddition reactions, for instance between azides and alkynes, are a cornerstone of click chemistry, and while not a direct reaction of the aryl bromide, the isopentylthiobenzene moiety could be incorporated into molecules participating in such reactions. nih.gov

Nucleophilic Substitution Reactions Involving the Bromine Center

The electron-withdrawing nature of the bromine atom and the aromatic ring makes the ipso-carbon atom susceptible to attack by nucleophiles, leading to substitution of the bromine atom. chemguide.co.uk

The reaction of this compound with carbon-centered nucleophiles can lead to the formation of new C-C bonds. This can be achieved through reactions with organometallic reagents like organolithium or Grignard reagents, although the conditions need to be carefully controlled to avoid side reactions. A classic example is the formation of a new C-C bond via nucleophilic substitution, which is a fundamental transformation in organic chemistry. pressbooks.pub In some cases, particularly with activated substrates, direct nucleophilic aromatic substitution (SNAr) can occur if a strong electron-withdrawing group is also present on the ring.

This compound can react with heteroatom-centered nucleophiles, such as amines and alkoxides, to form C-N and C-O bonds, respectively. These reactions often require a catalyst, such as copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination), to proceed efficiently. For example, reacting this compound with an amine in the presence of a palladium catalyst and a base would yield the corresponding N-arylated product. Similarly, reaction with an alcohol or phenol (B47542) under appropriate conditions would lead to the formation of an ether. Nucleophilic substitution reactions of amines with bromo-nitropyridines have been studied, highlighting the potential for such transformations. researchgate.netclockss.org

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring in this compound is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The outcome of such reactions is profoundly influenced by the electronic effects of the existing bromo and isopentylthio substituents.

The regiochemical course of electrophilic aromatic substitution on the this compound ring is determined by the directing effects of the two substituents. Both the bromo and the isopentylthio groups are classified as ortho, para-directors, meaning they direct incoming electrophiles to the carbon atoms at positions 2, 6 (ortho) and 4 (para) relative to themselves. wikipedia.orglibretexts.org

Isopentylthio Group (-S-C₅H₁₁): The sulfur atom of the thioether group possesses lone pairs of electrons that can be donated to the benzene ring through resonance (+R effect). This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions, making it more reactive towards electrophiles than benzene itself. Therefore, the isopentylthio group is considered an activating group and an ortho, para-director. youtube.comyoutube.com

Bromo Group (-Br): Halogens like bromine exhibit a dual electronic effect. They are highly electronegative and withdraw electron density from the ring inductively (-I effect), which deactivates the ring, making it less reactive than benzene. libretexts.org However, they also possess lone pairs of electrons that can be donated via resonance (+R effect), which directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org Because the inductive effect is stronger than the resonance effect for halogens, the bromo group is a deactivating group but remains an ortho, para-director. libretexts.org

When both groups are present on the same ring, their combined effects must be considered. The activating, ortho, para-directing isopentylthio group and the deactivating, ortho, para-directing bromo group will both influence the position of the incoming electrophile.

In this compound, the two substituents are positioned para to each other. The directing effects are as follows:

The isopentylthio group at C-1 directs incoming electrophiles to C-2, C-6 (ortho), and C-4 (para). The para position is already occupied by the bromo group.

The bromo group at C-4 directs incoming electrophiles to C-3, C-5 (ortho), and C-1 (para). The para position is occupied by the isopentylthio group.

A conflict arises in predicting the final substitution pattern. However, a general rule in electrophilic aromatic substitution is that strongly activating groups have a more pronounced directing effect than deactivating groups. libretexts.org In this case, the activating isopentylthio group will dominate the directing effect over the deactivating bromo group.

Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho to the more powerful activating isopentylthio group, which are the C-2 and C-6 positions. These positions are also meta to the bromo group. This regioselectivity ensures that the carbocation intermediate formed during the reaction is stabilized by the electron-donating resonance effect of the sulfur atom. youtube.com

PositionDirected by Isopentylthio (-SR)Directed by Bromo (-Br)Predicted Outcome
C-2, C-6ortho (Activating)ortho (Deactivating)Major Product
C-3, C-5metaortho (Deactivating)Minor or no product

Reactions Involving the Thioether Linkage

The sulfur atom in the isopentylthio group is a site of significant reactivity, primarily involving oxidation and cleavage of the carbon-sulfur bonds.

The sulfur atom of the thioether in this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. reddit.com The choice of oxidizing agent and the control of reaction stoichiometry are crucial for selective synthesis. organic-chemistry.org

Formation of 1-Bromo-4-isopentylsulfinylbenzene (Sulfoxide): Partial oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent. Reagents like hydrogen peroxide (H₂O₂) under controlled conditions or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are commonly employed for this transformation. beilstein-journals.orgderpharmachemica.commasterorganicchemistry.com

Formation of 1-Bromo-4-isopentylsulfonylbenzene (Sulfone): Further oxidation of the sulfoxide, or direct oxidation of the thioether with an excess of a strong oxidizing agent, yields the sulfone. organic-chemistry.org Using at least two equivalents of the oxidant ensures complete conversion to the sulfone. beilstein-journals.orgresearchgate.net

The general transformation is: This compound → 1-Bromo-4-isopentylsulfinylbenzene → 1-Bromo-4-isopentylsulfonylbenzene

The following table summarizes common conditions for these oxidations:

Target ProductOxidizing AgentTypical Conditions
SulfoxideHydrogen Peroxide (H₂O₂)1.5 equivalents, 60 °C, in acetic acid beilstein-journals.org
Sulfoxidem-Chloroperoxybenzoic acid (m-CPBA)~1.2 equivalents, 0 °C, in THF derpharmachemica.com
SulfoneHydrogen Peroxide (H₂O₂)2.5 equivalents, 80 °C, in acetic acid beilstein-journals.org
SulfonePotassium Permanganate (KMnO₄)Excess reagent, often with heat

The carbon-sulfur bond in aryl thioethers like this compound can be cleaved through desulfurization reactions. These reactions are synthetically useful for removing the sulfur-containing moiety and replacing it with hydrogen atoms.

Raney Nickel: A widely used method for desulfurization is treatment with Raney Nickel (Ni(H)). organicreactions.orgias.ac.in This reaction involves the hydrogenolysis of the C-S bonds, resulting in the formation of the corresponding alkane and bromobenzene. The reaction typically proceeds under mild conditions. researchgate.netresearchgate.net

Nickel Boride (Ni₂B): An alternative to Raney Nickel is nickel boride, generated in situ from nickel(II) chloride and sodium borohydride. osti.gov It effectively desulfurizes a variety of organosulfur compounds under mild conditions. researchgate.netresearchgate.net This method is often chemoselective, although the bromo group may also be susceptible to reduction under certain conditions.

Functionalization of the Isopentyl Chain

The isopentyl side chain offers further opportunities for chemical modification, most notably at the benzylic-like position and the tertiary carbon.

The carbon atom of the isopentyl group that is attached to the sulfur atom is analogous to a benzylic position. The C-H bonds at this position are activated towards free radical reactions because the resulting radical can be stabilized by the adjacent sulfur atom. However, the most susceptible position for radical halogenation in the isopentyl group is the tertiary C-H bond at the 3-position of the chain.

A common method for such functionalization is free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or light (hν). openstax.org This reaction proceeds via a radical chain mechanism. youtube.comlibretexts.org The reaction is highly selective for the weakest C-H bond, which in the isopentyl chain is the tertiary C-H bond. This would lead to the formation of 1-Bromo-4-((3-bromo-3-methylbutyl)thio)benzene. Halogenation at the position adjacent to the sulfur is also possible, but less favored than at the tertiary center.

Aliphatic Substitution Reactions

Aliphatic substitution reactions on the isopentyl chain of this compound are anticipated to proceed via free-radical mechanisms. Given the presence of multiple secondary and primary C-H bonds, a mixture of halogenated products would be expected under typical radical halogenation conditions (e.g., using N-bromosuccinimide with a radical initiator). The relative reactivity of these positions would depend on the stability of the resulting carbon radicals. However, without specific experimental data, the precise regioselectivity and reaction outcomes remain speculative.

Oxidation Reactions on the Alkyl Chain

Oxidation of the isopentyl side chain, without affecting the thioether or the aromatic ring, presents a significant challenge. Strong oxidizing agents would likely lead to oxidation at the sulfur atom, forming the corresponding sulfoxide or sulfone. Selective oxidation of the alkyl chain would require specialized reagents that can differentiate between C-H bonds and the sulfur atom, a process for which specific literature on this compound is not currently available.

Organometallic Reagent Formation and Reactivity

The carbon-bromine bond is the most probable site for the formation of organometallic reagents, a common strategy for creating carbon-carbon and carbon-heteroatom bonds in organic synthesis.

Lithium-Bromine Exchange Reactions

The generation of an aryllithium species from this compound can be achieved through a lithium-bromine exchange reaction. This typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether.

The resulting (4-(isopentylthio)phenyl)lithium is a potent nucleophile and a strong base. Its reactivity is influenced by the solvent and the nature of the electrophile. For instance, it can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. The general scheme for this process is as follows:

Reaction Scheme for Lithium-Bromine Exchange and Subsequent Electrophilic Quench

This compound + R-Li → (4-(isopentylthio)phenyl)lithium + R-Br

(4-(isopentylthio)phenyl)lithium + E⁺ → 4-(isopentylthio)phenyl-E

Due to the absence of specific experimental data in the public domain for this compound, a representative data table cannot be generated at this time.

Formation and Reactivity of Arylzinc Species

Arylzinc reagents can be prepared from the corresponding aryllithium species by transmetalation with a zinc salt, such as zinc chloride (ZnCl₂). This process involves the exchange of the lithium atom for a zinc atom, leading to the formation of a (4-(isopentylthio)phenyl)zinc species.

These organozinc reagents are generally less reactive and more functional group tolerant than their organolithium counterparts. This property makes them valuable in cross-coupling reactions, such as the Negishi coupling, where they can be coupled with various organic halides in the presence of a palladium or nickel catalyst.

General Scheme for the Formation of Arylzinc Reagents

(4-(isopentylthio)phenyl)lithium + ZnCl₂ → (4-(isopentylthio)phenyl)zinc chloride + LiCl

The reactivity of the arylzinc species would then be demonstrated in subsequent coupling reactions.

As with the lithium-bromine exchange, specific research detailing the formation and reactivity of arylzinc species derived from this compound is not currently available, precluding the creation of a detailed data table.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture

Unfortunately, as of the latest available data, specific single-crystal X-ray diffraction studies for 1-bromo-4-isopentylthiobenzene have not been reported in the scientific literature. The successful application of this technique hinges on the ability to grow high-quality single crystals of the compound, which can be a challenging process.

Conformational Preferences in the Crystalline State

The isopentyl group in this compound possesses conformational flexibility. In the crystalline state, this alkyl chain would likely adopt a low-energy conformation to maximize packing efficiency and favorable intermolecular interactions. The specific torsion angles about the C-S and C-C bonds of the isopentyl chain would be determined by the local crystalline environment. Without experimental data, it is difficult to predict the exact conformation, but it is expected to be a key feature of its solid-state architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

Predicted ¹H NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
Aromatic Protons (ortho to Br)~7.4-7.6
Aromatic Protons (ortho to S)~7.1-7.3
-SCH₂-~2.9
-CH₂- (isopentyl)~1.6
-CH- (isopentyl)~1.7
-CH₃ (isopentyl)~0.9

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, a ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Specific experimental data for this compound is not available. However, based on related structures, the aromatic carbons would resonate in the range of approximately 120-140 ppm. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity. The aliphatic carbons of the isopentyl group would appear at higher field strengths (more upfield).

Predicted ¹³C NMR Data for this compound
Assignment Predicted Chemical Shift (ppm)
C-Br~121
C-S~138
Aromatic CH (ortho to Br)~132
Aromatic CH (ortho to S)~129
-SCH₂-~38
-CH₂- (isopentyl)~30
-CH- (isopentyl)~28
-CH₃ (isopentyl)~22

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the isopentyl chain and the aromatic ring.

HSQC would correlate each proton signal with its directly attached carbon atom, providing a clear map of C-H one-bond connectivities.

The application of these 2D NMR techniques would be instrumental in providing a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific vibrational frequencies of the chemical bonds within this compound. Analysis of these spectra provides definitive information about the presence of its key functional groups.

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of its constituent parts: the para-substituted benzene (B151609) ring, the isopentyl group, and the thioether and bromo functionalities.

Key Vibrational Modes for this compound:

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The isopentyl group gives rise to characteristic symmetric and asymmetric stretching vibrations of its C-H bonds in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear in the 1600-1450 cm⁻¹ region. The para-substitution pattern influences the intensity and position of these bands.

Aliphatic C-H Bending: The bending (scissoring, wagging, and twisting) vibrations of the CH₂, and CH₃ groups in the isopentyl chain are found in the 1470-1365 cm⁻¹ range.

C-S Stretching: The stretching vibration of the carbon-sulfur bond in the thioether linkage typically appears as a weak to medium band in the 700-600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is a strong absorption that is characteristically found in the low-frequency region of the IR spectrum, typically between 600 and 500 cm⁻¹.

Para-Substitution Pattern: The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring gives a strong and characteristic band in the 850-800 cm⁻¹ range, which is a key indicator of this substitution pattern.

While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often show stronger signals in Raman spectra. For this compound, the C-S and C-Br stretching vibrations would be expected to be prominent in the Raman spectrum.

Table 1: Predicted Infrared (IR) and Raman Active Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretching Aromatic 3100 - 3000 Medium Medium
C-H Stretching Aliphatic (CH₃, CH₂) 2960 - 2850 Strong Strong
C=C Stretching Aromatic Ring 1600 - 1450 Medium to Strong Medium to Strong
C-H Bending Aliphatic (CH₃, CH₂) 1470 - 1365 Medium Medium
C-H Out-of-Plane Bending para-Substituted Ring 850 - 800 Strong Weak
C-S Stretching Thioether 700 - 600 Weak to Medium Strong
C-Br Stretching Aryl Halide 600 - 500 Strong Strong

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. In this method, this compound is ionized, and the resulting charged particles (the molecular ion and its fragments) are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M⁺) in the mass spectrum of this compound would confirm its molecular weight of approximately 259.0 g/mol . A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine, which exists as a mixture of approximately 50.7% ⁷⁹Br and 49.3% ⁸¹Br.

Electron ionization (EI) is a common technique that imparts significant energy to the molecule, leading to predictable fragmentation patterns. The fragmentation of this compound would likely proceed through several key pathways, providing structural information:

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the sulfur atom is a common fragmentation pathway for thioethers. This would result in the loss of an isobutyl radical (•C₄H₉) to form a resonance-stabilized cation.

Benzylic Cleavage: Cleavage of the sulfur-isopentyl bond would lead to the formation of a bromothiophenol radical cation and an isopentyl cation (C₅H₁₁⁺) at m/z 71.

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at M-79/M-81.

Isopentyl Fragmentation: The isopentyl side chain itself can undergo fragmentation, leading to the loss of smaller alkyl fragments. For instance, the loss of a propyl radical (•C₃H₇) would lead to a prominent peak.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
258/260 [C₁₁H₁₅BrS]⁺ Molecular Ion (M⁺)
187/189 [C₆H₄BrS]⁺ Loss of isopentyl group (•C₅H₁₁)
179 [C₁₁H₁₅S]⁺ Loss of Bromine radical (•Br)
71 [C₅H₁₁]⁺ Isopentyl cation
57 [C₄H₉]⁺ Butyl cation from isopentyl fragmentation
43 [C₃H₇]⁺ Propyl cation from isopentyl fragmentation

Spectroscopic Probes for Reaction Monitoring and Kinetic Studies

The distinct spectroscopic signatures of this compound allow for its use as a probe in monitoring chemical reactions and studying their kinetics. Techniques such as in-situ FT-IR and Raman spectroscopy can track the progress of a reaction in real-time by monitoring the disappearance of reactant peaks and the appearance of product peaks.

For example, in a reaction involving the displacement of the bromine atom (e.g., a Suzuki or Heck coupling), the intensity of the C-Br stretching vibration (around 600-500 cm⁻¹) would decrease over time. Concurrently, new vibrational bands corresponding to the newly formed bond would appear, allowing for the calculation of reaction rates and the elucidation of reaction mechanisms.

Similarly, if the thioether linkage were to be oxidized, the C-S stretching band would diminish and be replaced by new, strong bands corresponding to sulfoxide (B87167) (S=O, ~1050 cm⁻¹) or sulfone (O=S=O, ~1350 and ~1150 cm⁻¹) groups. The ability to monitor these changes without the need for sample extraction provides valuable insights into the reaction kinetics and the presence of any intermediate species.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

For 1-Bromo-4-isopentylthiobenzene, the HOMO is expected to have significant contributions from the electron-rich sulfur atom's lone pairs and the π-system of the benzene (B151609) ring. The LUMO would likely be characterized by the antibonding orbitals of the benzene ring and the C-Br bond. Analysis of related molecules like 1-bromo-4-nitrobenzene (B128438) has shown that such calculations can effectively reveal how charge transfer occurs within the molecule. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound
ParameterHypothetical Value (eV)Description
HOMO Energy-6.25Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy-0.98Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.27Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.com It illustrates the electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net

In an MESP map of this compound, a region of strong negative potential would be expected around the sulfur atom, corresponding to its electron lone pairs. The π-system of the aromatic ring would also exhibit negative potential. Conversely, the hydrogen atoms of the isopentyl group would show regions of positive electrostatic potential. The bromine atom is also of interest, as it can exhibit a region of positive potential known as a σ-hole along the C-Br bond axis, making it a potential site for non-covalent interactions. researchgate.net

Table 2: Illustrative Electrostatic Potential (ESP) Values on Atomic Sites
Atomic SiteHypothetical ESP Value (kcal/mol)Interpretation
Sulfur (S) Lone Pair Region-25.0Strongly negative potential, indicating a nucleophilic site.
Aromatic Ring (π-face)-12.5Negative potential, susceptible to electrophilic attack.
Bromine (Br) σ-hole+8.0Positive potential along the C-Br axis, can engage in halogen bonding.
Isopentyl Chain Hydrogens+5.5Slightly positive potential, non-polar region.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is instrumental in elucidating the detailed pathways of chemical reactions. researchgate.net By calculating the potential energy surface, researchers can identify stable intermediates and, crucially, the high-energy transition states that control reaction rates. This approach provides a deep, atomistic understanding of how chemical transformations occur. mdpi.com

For this compound, a key reaction to model would be electrophilic aromatic substitution. The isopentylthio group is an activating, ortho-, para-directing group. Since the para position is blocked by the bromine atom, electrophilic attack would be directed to the ortho positions. Quantum chemical calculations could precisely model the energy profiles for the formation of the σ-complex (Wheland intermediate) at the ortho and meta positions. These calculations would quantify the energy barrier for each pathway, confirming the lower activation energy for ortho substitution and thus explaining the observed regioselectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification and analysis. DFT calculations have been successfully used to predict the vibrational frequencies (FT-IR and FT-Raman) and NMR chemical shifts for similar molecules, showing good agreement with experimental data. researchgate.netresearchgate.net For instance, in a study of 1-bromo-4-(3,7-dimethyloctyl)benzene, DFT calculations complemented the experimental characterization by providing calculated IR and NMR spectra. researchgate.net

For this compound, ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculations would predict distinct signals for the aromatic protons, influenced by the electron-donating thioether and electron-withdrawing bromine, as well as separate signals for the chemically non-equivalent protons of the isopentyl group. Similarly, theoretical vibrational frequencies can be calculated to help assign the peaks in an experimental IR or Raman spectrum, such as the characteristic C-S, C-Br, and aromatic C-H stretching modes.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Aromatic CHOrtho to -S-7.25130.5
Aromatic CHOrtho to -Br7.40132.8
Aromatic CC-S-138.0
Aromatic CC-Br-118.0
CH₂-S-CH₂-2.9538.5
CH₂-CH₂-CH-1.6527.8
CH-CH(CH₃)₂1.8025.4
CH₃-CH(CH₃)₂0.9522.1
Table 4: Predicted Key Vibrational Frequencies (cm⁻¹)
Vibrational ModePredicted Frequency (cm⁻¹)Description
Aromatic C-H Stretch3100-3000Stretching of C-H bonds on the benzene ring.
Aliphatic C-H Stretch3000-2850Stretching of C-H bonds on the isopentyl group.
Aromatic C=C Stretch1600-1450In-plane stretching of the benzene ring carbons.
C-S Stretch700-600Stretching of the carbon-sulfur bond.
C-Br Stretch600-500Stretching of the carbon-bromine bond.

Molecular Dynamics Simulations for Conformational Space Exploration in Solution

While quantum chemical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities, especially those with flexible side chains like this compound. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the conformational flexibility and behavior in different environments, such as in solution. chemrxiv.org

An MD simulation of this compound would explore the rotational freedom around the C(aromatic)-S and S-C(alkyl) bonds, as well as the various conformations of the flexible isopentyl chain. The simulation would reveal the most populated (i.e., most stable) conformations in a given solvent, the timescale of conformational changes, and how the solvent molecules arrange themselves around the solute. This provides a more realistic picture of the molecule's structure and behavior than a single, static geometry.

Predictive Modeling of Regioselectivity and Stereoselectivity

Predicting the outcome of chemical reactions, particularly regioselectivity, is a significant challenge in organic synthesis. Modern computational chemistry increasingly uses machine learning (ML) models trained on large datasets of chemical reactions to predict outcomes with high accuracy. rsc.org

For electrophilic aromatic substitution reactions, a model like RegioML, which uses machine learning combined with quantum chemical descriptors (like atomic charges), can predict the most likely site of substitution. rsc.org When applied to this compound, such a model would analyze the electronic features of the aromatic carbons. Given the activating nature of the thioether and the deactivating nature of the bromine, the model would be expected to predict substitution at the positions ortho to the isopentylthio group with high confidence. The accuracy of such models can be very high, with reported precision of 80% or better for out-of-sample datasets. rsc.org

Investigation of Non-Covalent Interactions and Intermolecular Forces

Computational methods such as Density Functional Theory (DFT), Møller-Plesset second-order perturbation theory (MP2), and Symmetry-Adapted Perturbation Theory (SAPT) are powerful tools for analyzing these weak interactions. nih.gov Natural Bond Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can further characterize the nature of these bonds. nih.gov

Halogen Bonding:

The bromine atom in this compound can act as a halogen bond donor. This is due to the presence of an electropositive region, known as a σ-hole, on the outermost surface of the bromine atom along the extension of the C-Br covalent bond. This σ-hole can interact favorably with a nucleophilic region on an adjacent molecule, such as the sulfur atom or the π-system of the benzene ring. nih.gov The sulfur atom, with its lone pairs of electrons, is a potential halogen bond acceptor. rsc.org Studies on related brominated compounds have shown that halogen atoms can facilitate favorable interactions through halogen bonding. acs.org The strength of such Br···S or Br···π halogen bonds can be estimated through computational analysis.

C-H···π Interactions:

π-π Stacking:

Aromatic rings in adjacent molecules can engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (parallel-displaced) arrangement. The presence of the bromo and isopentylthio substituents will influence the electronic distribution within the benzene ring, which in turn affects the nature and geometry of these stacking interactions. Analysis of similar aromatic compounds often reveals offset π-π stacking as a prevalent motif, which helps to minimize electrostatic repulsion between the electron clouds of the rings. mdpi.com

Computational Analysis and Predicted Interaction Energies:

A detailed computational study would involve optimizing the geometry of a dimer of this compound in various orientations to locate the energy minima corresponding to different types of non-covalent interactions. Subsequent calculations, such as SAPT, can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides deep insight into the fundamental nature of the forces holding the molecules together.

Below are hypothetical data tables illustrating the kind of results that would be expected from such a computational investigation, based on typical values for these interaction types found in the literature for analogous molecules.

Table 1: Predicted Interaction Energies for this compound Dimers (kcal/mol)

Dimer ConfigurationPredominant Interaction TypeElectrostatic (Eelst)Exchange (Eexch)Induction (Eind)Dispersion (Edisp)Total Interaction Energy (Etotal)
Dimer AHalogen Bond (Br···S)-2.54.0-1.0-3.5-3.0
Dimer BC-H···π-1.53.0-0.5-4.0-3.0
Dimer COffset π-π Stacking-2.05.0-1.5-5.5-4.0

Note: These values are illustrative and based on typical interaction strengths for the given types of non-covalent bonds in similar molecular systems.

Table 2: Key Geometric Parameters for Predicted Non-Covalent Interactions in this compound

Interaction TypeDonor-Acceptor AtomsPredicted Distance (Å)Predicted Angle (°)
Halogen BondC-Br···S3.40~170
C-H···πC-H···Cg (ring centroid)3.50~150
Offset π-π StackingCg···Cg (inter-centroid distance)3.80-
Perpendicular distance between rings3.50-

Note: These geometric parameters are idealized and represent typical values for such interactions.

Research Applications and Functional Material Development

Utilization in Methodology Development for Aryl Halide and Thioether Chemistry

There is no available research specifically documenting the use of 1-bromo-4-isopentylthiobenzene in the development of new synthetic methodologies. General methodologies for the formation of C-S bonds often involve the cross-coupling of an aryl halide with a thiol or its corresponding salt. These reactions, frequently catalyzed by transition metals like palladium, copper, or nickel, are a cornerstone of modern organic synthesis for creating aryl thioethers.

In a hypothetical context, this compound could serve as a substrate in such reactions to explore the efficacy of new catalytic systems. Key parameters that would be investigated in such a study would include:

ParameterDescription
Catalyst Loading The amount of catalyst required to achieve an efficient reaction.
Reaction Temperature The optimal temperature for product formation and minimizing side reactions.
Solvent Effects The influence of different solvents on reaction rate and yield.
Base Compatibility The effectiveness of various organic and inorganic bases in promoting the reaction.
Ligand Effects The impact of different ligands on the catalyst's activity and selectivity.

However, without specific experimental data for this compound, any discussion of its role remains speculative.

Investigation as a Model Compound for Aromatic Halogenation and Substituent Effects

Similarly, no literature has been found that employs this compound as a model compound to study the mechanisms of aromatic halogenation or to quantify the electronic and steric effects of the isopentylthio substituent.

In a theoretical study, the Hammett or Taft parameters for the 4-isopentylthio group could be determined to quantify its electron-donating or -withdrawing nature.

ParameterDescription
Hammett Constant (σ) A measure of the electronic effect of a substituent in a para or meta position on the reactivity of a benzene (B151609) derivative.
Taft Steric Parameter (Es) A measure of the steric bulk of a substituent.
Field/Inductive Parameter (F) Quantifies the inductive effect of a substituent.
Resonance Parameter (R) Quantifies the resonance effect of a substituent.

Without experimental studies on this compound, the specific electronic and steric contributions of the 4-isopentylthio group remain unquantified in the scientific literature.

Emerging Research Directions and Future Outlook

Development of More Efficient and Selective Catalytic Transformations

The presence of a C-Br bond on the aromatic ring makes 1-Bromo-4-isopentylthiobenzene a prime candidate for a variety of cross-coupling reactions. Future research will likely focus on developing more efficient and selective catalytic systems for these transformations. While traditional palladium-catalyzed reactions like the Heck, Suzuki, and Sonogashira couplings are applicable, the development of catalysts based on more abundant and less expensive metals such as copper, nickel, and iron is a key area of interest. chemicalbook.com

Modern catalytic systems, including those utilizing N-heterocyclic carbene (NHC) ligands, have shown great promise in improving the efficiency of cross-coupling reactions involving aryl halides. nist.gov The application of such advanced catalytic systems to this compound could lead to higher yields, lower catalyst loadings, and milder reaction conditions. Furthermore, research into photoredox catalysis could offer novel, light-driven methods for the functionalization of the C-Br bond, providing a greener alternative to traditional thermal methods.

Exploration of Novel Derivatives with Enhanced Reactivity or Specific Properties

The isopentylthio group and the bromo-substituent on the benzene (B151609) ring can both be modified to create a diverse library of novel derivatives. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone, which would significantly alter the electronic properties and potential biological activity of the molecule.

Furthermore, the bromo-substituent serves as a handle for introducing a wide range of other functional groups. For instance, conversion to an organolithium or Grignard reagent would allow for the introduction of various electrophiles. Nucleophilic aromatic substitution of the bromine, although challenging on an unactivated ring, could be explored under high-temperature, high-pressure conditions or through the use of highly reactive nucleophiles. researchgate.netresearchgate.net The synthesis and characterization of these new derivatives will be crucial in exploring their potential applications, for example, as liquid crystals or as building blocks for more complex molecular architectures.

Integration into Supramolecular Assemblies and Nanomaterials

The structural characteristics of this compound make it an interesting component for the construction of supramolecular assemblies and nanomaterials. The aromatic ring can participate in π-π stacking interactions, while the thioether group can coordinate to metal centers or participate in chalcogen bonding. These non-covalent interactions can be exploited to direct the self-assembly of the molecule into well-defined nanostructures such as films, wires, or vesicles.

The incorporation of this compound into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) is another promising area. The bromo-functionality could be used as a reactive site for post-synthetic modification of the framework, allowing for the tuning of its properties for applications in gas storage, separation, or catalysis.

Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction

The use of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can be applied to predict the properties and reactivity of this compound and its derivatives. ML models can be trained on existing chemical data to predict key parameters such as solubility, toxicity, and spectroscopic signatures.

Furthermore, AI algorithms can be employed to predict the outcomes of chemical reactions, including identifying the optimal catalysts and reaction conditions for the transformation of this compound. This in silico approach can significantly accelerate the discovery of new derivatives with desired properties and the development of efficient synthetic routes, reducing the need for extensive and time-consuming experimental work.

Cross-Disciplinary Research with Materials Science and Chemical Engineering

The future of research on this compound will likely involve increased collaboration between chemists, materials scientists, and chemical engineers. Materials scientists can explore the integration of this compound and its derivatives into advanced materials, such as polymers, liquid crystals, and organic electronics. The thioether linkage, for example, could impart specific optical or electronic properties to these materials.

Chemical engineers will play a crucial role in scaling up the synthesis of this compound and its derivatives for potential industrial applications. This includes process optimization, reactor design, and the development of cost-effective and sustainable manufacturing processes. Such cross-disciplinary efforts will be essential to translate the fundamental chemical research on this compound into tangible technological advancements.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-isopentylthiobenzene, and how can intermediates be characterized?

  • Methodology : Start with brominated benzene derivatives (e.g., 4-bromophenyl precursors) and employ nucleophilic aromatic substitution (SNAr) or cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce the isopentylthio group. For characterization, use 1H/13C NMR to confirm regioselectivity and GC-MS for purity assessment. Monitor reaction progress via TLC with UV visualization .
  • Key considerations : Optimize reaction temperature and catalyst loading to minimize byproducts like dehalogenated species.

Q. How do structural modifications (e.g., substituent position) influence the reactivity of this compound in further functionalization?

  • Methodology : Perform comparative studies using analogs (e.g., 1-Bromo-4-(sec-butyl)benzene or 1-Bromo-2,4-dimethoxybenzene) to assess steric/electronic effects. Use DFT calculations to predict electron density distribution at the bromine site .
  • Data interpretation : Correlate Hammett constants (σ) of substituents with reaction rates in SNAr or coupling reactions .

Q. What spectroscopic techniques are critical for confirming the identity of this compound?

  • Methodology :

  • IR spectroscopy : Identify characteristic C-Br (~560 cm⁻¹) and C-S (~680 cm⁻¹) stretches .
  • NMR : Use DEPT-135 to distinguish CH₂/CH₃ groups in the isopentyl chain and NOESY for spatial proximity analysis .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <5 ppm error .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected coupling patterns in NMR) be resolved during structural elucidation?

  • Methodology :

  • Dynamic NMR : Probe rotational barriers in the isopentylthio group if splitting patterns suggest hindered rotation .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure of a derivative (e.g., a co-crystal with a halogen-bond acceptor) .
    • Case study : Compare experimental data with computational predictions (e.g., Gaussian NMR shielding calculations) to identify misassignments .

Q. What strategies optimize the regioselectivity of this compound in transition-metal-catalyzed cross-coupling reactions?

  • Methodology :

  • Ligand screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands to enhance selectivity in Suzuki-Miyaura couplings .
  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions .
    • Data analysis : Track regioselectivity via HPLC with a chiral column and compare yields under varying conditions .

Q. How does the isopentylthio group influence the compound’s intermolecular interactions in supramolecular assemblies?

  • Methodology :

  • Hirshfeld surface analysis : Quantify S···Br and S···π interactions in crystal packing .
  • Molecular docking : Simulate binding affinities with biological targets (e.g., enzyme active sites) to explore pharmacological potential .
    • Advanced tools : Use non-covalent interaction (NCI) plots to visualize weak interactions .

Data Contradiction & Validation

Q. How can researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., IR peak shifts)?

  • Methodology :

  • Anharmonic corrections : Apply VPT2 (vibrational perturbation theory) to DFT-generated IR spectra to account for overtones/combination bands .
  • Isotopic labeling : Replace sulfur with 34S to confirm assignment of C-S stretches .

Q. What protocols ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodology :

  • Standardized reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation .
  • Inter-lab validation : Share samples for round-robin testing and cross-validate via LC-MS and NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.